molecular formula C30H29N3S B10927983 2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

Cat. No.: B10927983
M. Wt: 463.6 g/mol
InChI Key: DWEYDHMRMPYDOO-UHFFFAOYSA-N
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Description

2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a thiazole ring

Preparation Methods

The synthesis of 2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole involves several steps. One common method includes the reaction of 3,4-dimethylphenylhydrazine with 4-methyl-3,5-diphenylpyrazole under specific conditions. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve efficient and cost-effective synthesis .

Chemical Reactions Analysis

2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:

Scientific Research Applications

2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole can be compared with other similar compounds such as:

Properties

Molecular Formula

C30H29N3S

Molecular Weight

463.6 g/mol

IUPAC Name

2-[3,5-bis(3,4-dimethylphenyl)-4-methylpyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C30H29N3S/c1-18-12-14-25(16-20(18)3)27-22(5)29(26-15-13-19(2)21(4)17-26)33(32-27)30-31-28(23(6)34-30)24-10-8-7-9-11-24/h7-17H,1-6H3

InChI Key

DWEYDHMRMPYDOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2C3=NC(=C(S3)C)C4=CC=CC=C4)C5=CC(=C(C=C5)C)C)C)C

Origin of Product

United States

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